4-(1-Sulfamoylethyl)benzenesulfonamide
Description
4-(1-Sulfamoylethyl)benzenesulfonamide (CAS: 1251025-08-7) is a benzenesulfonamide derivative featuring a sulfamoyl (-SO₂NH₂) group attached to an ethyl side chain at the para position of the benzene ring. This structural motif positions it within the broader class of sulfonamide-based compounds, which are widely studied for their pharmacological and chemical properties, including enzyme inhibition (e.g., carbonic anhydrases) and antimicrobial activity .
Properties
Molecular Formula |
C8H12N2O4S2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
4-(1-sulfamoylethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-6(15(9,11)12)7-2-4-8(5-3-7)16(10,13)14/h2-6H,1H3,(H2,9,11,12)(H2,10,13,14) |
InChI Key |
UJCQBYOPCJCWFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(1-Sulfamoylethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under controlled conditions. One common method includes the use of ammonium hydroxide as a base to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-(1-Sulfamoylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1-Sulfamoylethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(1-Sulfamoylethyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. This inhibition disrupts the enzyme’s normal function, leading to various biological effects. The compound binds to the active site of the enzyme, preventing the substrate from accessing it .
Comparison with Similar Compounds
Structural Features
The key structural variations among benzenesulfonamide derivatives lie in their substituents, which influence physicochemical properties and bioactivity:
- 4-(1-Sulfamoylethyl)benzenesulfonamide : Contains a sulfamoyl-ethyl group (-CH₂CH₂SO₂NH₂) at the para position.
- 4-(1H-pyrazol-1-yl)benzenesulfonamide (): Substituted with a pyrazole ring, enhancing hydrophobic interactions .
- 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide (): Includes a chlorophenyl-pyrazole group, increasing lipophilicity and steric bulk .
- 4-Methyl-N-(1-phenylethyl)benzenesulfonamide (): Features a methyl group and a phenylethyl amine, altering solubility and bioavailability .
- 4-(1,3-oxazol-5-yl)benzenesulfonamide (): Substituted with an oxazole ring, reducing molecular weight compared to pyrazole analogs .
Physicochemical Properties
Critical parameters such as molecular weight (MW), lipophilicity (clogP), and hydrogen-bonding capacity are summarized below:
*Estimated clogP values for 4-(1-Sulfamoylethyl)benzenesulfonamide derived from structural analogs.
†Inferred from molecular formula and substituent contributions.
‡Higher clogP due to aromatic and alkyl substituents.
Key Observations :
- All analogs comply with Lipinski’s rule-of-five, suggesting oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
